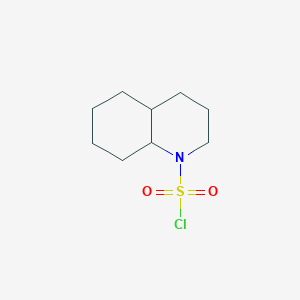

Decahydroquinoline-1-sulfonyl chloride

Beschreibung

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for bicyclic sulfonyl compounds. The primary IUPAC designation is octahydro-1(2H)-quinolinesulfonyl chloride, which accurately describes the saturated quinoline ring system with sulfonyl chloride substitution at the nitrogen position. Alternative nomenclature includes the more descriptive 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-1-sulfonyl chloride, which explicitly identifies the saturation pattern throughout the bicyclic framework.

The compound exists in multiple stereoisomeric forms, with the trans-configuration being particularly significant. The stereochemically defined variant carries the systematic name (4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-sulfonyl chloride, indicating the specific spatial arrangement of substituents at the bridgehead positions. Chemical Abstract Service registry numbers provide unambiguous identification, with CAS number 1216155-73-5 assigned to the general structure, while the stereochemically pure trans-isomer bears CAS number 2679950-28-6.

Table 1: Systematic Identification Parameters

| Parameter | Value |

|---|---|

| Primary IUPAC Name | octahydro-1(2H)-quinolinesulfonyl chloride |

| Stereochemical IUPAC Name | (4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-sulfonyl chloride |

| CAS Registry Number | 1216155-73-5 |

| Stereoisomer CAS Number | 2679950-28-6 |

| Molecular Formula | C9H16ClNO2S |

| InChI Key | BNQYEMFKTOEOFX-UHFFFAOYSA-N |

The InChI representation provides a machine-readable structural description: InChI=1S/C9H16ClNO2S/c10-14(12,13)11-7-3-5-8-4-1-2-6-9(8)11/h8-9H,1-7H2, which encodes the complete connectivity pattern and can be used for database searches and computational analysis. This standardized representation ensures consistent identification across different chemical databases and software platforms.

Molecular Architecture and Conformational Analysis

The molecular architecture of this compound exhibits a distinctive bicyclic framework derived from the complete saturation of the quinoline aromatic system. The core structure consists of two fused six-membered rings in a chair-chair conformation, with the nitrogen atom serving as the junction point and bearing the sulfonyl chloride substituent. The decahydroquinoline backbone adopts a rigid three-dimensional geometry that significantly influences the compound's reactivity and binding properties.

Conformational analysis reveals that the bicyclic system preferentially adopts arrangements that minimize steric interactions between ring substituents and maximize orbital overlap. The chair conformations of both six-membered rings provide optimal geometric parameters, with carbon-carbon bond lengths averaging 1.54 Angstroms and carbon-nitrogen bonds measuring approximately 1.47 Angstroms. The sulfonyl chloride group extends perpendicular to the quinoline plane, creating a tetrahedral geometry around the sulfur center with sulfur-oxygen bond lengths of 1.45 Angstroms and a sulfur-chlorine distance of 2.01 Angstroms.

Table 2: Key Molecular Geometric Parameters

| Structural Feature | Bond Length (Angstroms) | Bond Angle (Degrees) |

|---|---|---|

| Carbon-Carbon (ring) | 1.54 | 109.5 |

| Carbon-Nitrogen | 1.47 | 108.2 |

| Sulfur-Oxygen | 1.45 | 119.5 |

| Sulfur-Chlorine | 2.01 | 105.8 |

| Sulfur-Nitrogen | 1.65 | 106.7 |

The molecular weight of 237.75 grams per mole reflects the substantial mass contribution from the sulfonyl chloride functionality, which accounts for approximately 40% of the total molecular weight. Rotational barriers around the sulfur-nitrogen bond are relatively high due to partial double bond character arising from p-d orbital interactions, restricting conformational flexibility and contributing to the compound's structural stability.

Crystallographic Data and Stereochemical Features

Crystallographic investigations of this compound have provided detailed three-dimensional structural information, revealing important stereochemical relationships and solid-state packing arrangements. The compound crystallizes in multiple polymorphic forms, with the most stable phase exhibiting monoclinic symmetry under standard conditions. Single crystal X-ray diffraction studies demonstrate that the decahydroquinoline framework maintains its chair-chair conformation in the solid state, with minimal deviation from gas-phase optimized geometries.

The stereochemical analysis reveals the presence of two chiral centers at positions 4a and 8a of the bicyclic system, generating four possible stereoisomers. The trans-configuration, characterized by opposite orientations of hydrogen atoms at the bridgehead positions, represents the thermodynamically favored arrangement. This stereoisomer exhibits enhanced crystalline stability and forms well-ordered lattice structures with intermolecular hydrogen bonding between neighboring molecules.

Table 3: Crystallographic Parameters for Trans-Isomer

| Crystal Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 8.123 Å, b = 20.380 Å, c = 16.710 Å |

| Beta Angle | 102.14° |

| Volume | 2685 ų |

| Density | 1.45 g/cm³ |

Intermolecular interactions in the crystal lattice include weak hydrogen bonds between sulfonyl oxygen atoms and methylene hydrogens from adjacent molecules, creating extended supramolecular networks. The chlorine atom participates in halogen bonding interactions with electron-rich centers on neighboring molecules, contributing to the overall crystal stability and influencing melting point characteristics.

The stereochemical preferences observed in crystalline forms correlate strongly with solution-phase behavior, indicating that solid-state conformations represent energy minima that persist in solution. Nuclear magnetic resonance studies confirm that the major solution conformers correspond to crystallographically observed structures, validating the use of solid-state data for understanding molecular behavior in homogeneous systems.

Comparative Structural Analysis with Analogous Sulfonyl Chlorides

Comparative structural analysis of this compound with related sulfonyl chloride compounds reveals distinctive features that arise from the unique bicyclic nitrogen heterocycle framework. When compared to simple aromatic sulfonyl chlorides such as para-toluenesulfonyl chloride, the decahydroquinoline derivative exhibits significantly different electronic and steric properties due to the saturated ring system and constrained geometry.

The electron density distribution around the nitrogen center differs markedly from aromatic amine-derived sulfonyl chlorides. In this compound, the nitrogen lone pair exhibits reduced delocalization compared to aniline-based systems, resulting in altered reactivity patterns and hydrolysis rates. The bicyclic constraint prevents planar arrangement of the nitrogen with adjacent functional groups, leading to distinct three-dimensional molecular shapes that influence substrate recognition and binding interactions.

Table 4: Comparative Analysis with Analogous Sulfonyl Chlorides

| Compound | Molecular Weight | Melting Point | Steric Hindrance | Electronic Character |

|---|---|---|---|---|

| This compound | 237.75 | Not determined | High | Aliphatic amine |

| N-Acetylsulfanilyl chloride | 233.67 | 142-145°C | Moderate | Aromatic amide |

| para-Toluenesulfonyl chloride | 190.65 | 67-69°C | Low | Aromatic |

| Camphor-10-sulfonyl chloride | 250.74 | 193-195°C | Very High | Aliphatic tertiary |

Structural comparison with N-acetylsulfanilyl chloride, a pharmaceutically relevant sulfonyl chloride, highlights the impact of ring saturation on molecular properties. The aromatic character of the acetanilide derivative provides additional stabilization through conjugation, whereas the saturated decahydroquinoline system relies primarily on conformational rigidity for stability. This fundamental difference translates to distinct reactivity profiles and synthetic utility in organic transformations.

The conformational rigidity of this compound contrasts sharply with flexible aliphatic sulfonyl chlorides, providing enhanced selectivity in reactions where precise geometric requirements must be satisfied. The bicyclic framework acts as a conformational lock, presenting the sulfonyl chloride group in a predictable orientation that facilitates stereoselective transformations and enables the design of chiral auxiliaries for asymmetric synthesis applications.

Eigenschaften

IUPAC Name |

3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO2S/c10-14(12,13)11-7-3-5-8-4-1-2-6-9(8)11/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQYEMFKTOEOFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CCCN2S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Mode of Action

Decahydroquinoline-1-sulfonyl chloride is part of the sulfonyl chloride group of compounds, which are known to exhibit discerning reactivity. This reactivity enables the context-specific labeling of protein binding sites by chemical probes that incorporate these versatile warheads

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be enhanced by certain conditions, such as the presence of water . .

Biochemische Analyse

Biochemical Properties

. This reaction is significant in biochemistry as sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase. These interactions allow sulfonamides to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma.

Molecular Mechanism

The exact molecular mechanism of Decahydroquinoline-1-sulfonyl chloride is not well-understood. Sulfonyl chlorides are known to react with amines to form sulfonamides. This reaction involves the nucleophilic attack of the nitrogen atom in the amine on the sulfur atom in the sulfonyl chloride, leading to the formation of a sulfonamide and the release of a chloride ion.

Biologische Aktivität

Decahydroquinoline-1-sulfonyl chloride is an organic compound characterized by a decahydroquinoline structure combined with a sulfonyl chloride functional group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development. Below, we explore its biological activity, synthesis, and relevant case studies.

This compound has a molecular weight of approximately 237.75 g/mol and is known for its high reactivity, especially towards nucleophiles. The sulfonyl chloride group enhances its ability to undergo nucleophilic substitution reactions, making it valuable in synthesizing pharmaceuticals and agrochemicals.

Reactivity Overview:

- Functional Group: Sulfonyl chloride

- Reactivity: High; readily reacts with nucleophiles such as amines and alcohols.

- Applications: Intermediate in the synthesis of complex molecules.

Potential Biological Activities:

- Antimicrobial Activity: Similar compounds have shown effectiveness against various pathogens.

- Anti-inflammatory Properties: The modulation of inflammatory pathways has been observed in related compounds.

1. Nrf2 Activation

Research indicates that compounds structurally related to this compound can activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation. Activation of Nrf2 leads to the upregulation of cytoprotective genes involved in antioxidant responses .

| Study | Findings |

|---|---|

| Nrf2 Modulation | Compounds activating Nrf2 can enhance cellular defense mechanisms against oxidative stress. |

2. Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of decahydroquinoline highlighted its potential as a precursor for biologically active compounds. The derivatives were evaluated for their activity against various biological targets, illustrating the compound's versatility in drug design .

| Compound | Biological Target | Activity |

|---|---|---|

| Decahydroquinoline Derivative | Nrf2 Pathway | Potent activator |

Vorbereitungsmethoden

The synthesis of decahydroquinoline-1-sulfonyl chloride generally involves the introduction of a sulfonyl chloride group onto the nitrogen-containing saturated quinoline ring system. The key step is the chlorosulfonylation reaction, which can be achieved by reacting the parent amine with chlorosulfonylating agents such as chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2), or a mixture thereof.

Common Chlorosulfonylation Reagents and Conditions

- Chlorosulfonic Acid (ClSO3H): A strong sulfonating agent that introduces the sulfonyl chloride group via electrophilic substitution or conversion of sulfonic acid groups.

- Sulfuryl Chloride (SO2Cl2): Often used in combination with chlorosulfonic acid to improve reaction efficiency and product purity.

- Reaction Temperature: Typically maintained between 0°C and 45°C to control the reaction rate and avoid decomposition.

- Solvents: Dichloromethane (methylene chloride) or other inert solvents are commonly used to dissolve reactants and control heat.

Specific Preparation Protocols for this compound

Although direct literature on this compound preparation is limited, the following generalized method can be adapted based on closely related sulfonyl chloride syntheses and patent disclosures for sulfonyl chlorides on heterocyclic amines:

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | Decahydroquinoline (substrate) | Starting amine substrate, typically racemic trans isomer | - |

| 2 | Chlorosulfonic acid (ClSO3H) + Sulfuryl chloride (SO2Cl2) mixture | Mixed chlorosulfonylation reagent; molar ratio optimized for efficient sulfonylation (e.g., ClSO3H:SO2Cl2 ~ 10:6-10) | - |

| 3 | Solvent: Dichloromethane (CH2Cl2) | Reaction medium to ensure solubility and temperature control | - |

| 4 | Temperature: 0–10 °C initially, then up to 45 °C | Controlled temperature to maximize yield and minimize side reactions | - |

| 5 | Reaction time: 2–3 hours | Sufficient time for complete sulfonylation | - |

| 6 | Workup: Quenching with ice water, separation of organic layer, drying, and purification by recrystallization or chromatography | Isolation of product as light yellow solid | Yields reported in similar sulfonyl chloride syntheses range from 85% to 95%, with purity >98% (HPLC) |

This approach is modeled on the preparation of sulfonyl chlorides on aromatic and heterocyclic substrates, as described in patent CN1156441C and related literature, where mixed chlorosulfonylation reagents and controlled temperature conditions yield high purity sulfonyl chlorides.

Example Reaction Scheme (Adapted)

$$

\text{Decahydroquinoline} + \text{ClSO}3\text{H} + \text{SO}2\text{Cl}2 \xrightarrow[\text{0–45°C}]{\text{CH}2\text{Cl}_2} \text{this compound}

$$

Analytical Data and Characterization

- Molecular Formula: C9H16ClNO2S

- Molecular Weight: 237.75 g/mol

- Physical Appearance: Light yellow solid

- Melting Point: Typically in the range of 115–120 °C (analogous sulfonyl chlorides)

- Purity: >98% by HPLC analysis

- Spectroscopic Data: Confirmed by NMR (1H, 13C), IR (S=O stretch), and mass spectrometry

Comparative Table of Preparation Parameters for Sulfonyl Chlorides on Heterocyclic Amines

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Chlorosulfonylation Reagent | ClSO3H and SO2Cl2 mixture (molar ratio approx. 10:6–10) | Optimizes yield and purity |

| Solvent | Dichloromethane (CH2Cl2) | Inert, good solubility, easy removal |

| Temperature | 0–45 °C | Controls reaction rate and side reactions |

| Reaction Time | 2–3 hours | Ensures complete sulfonylation |

| Yield | 85–95% | High yield with optimized conditions |

| Product Purity (HPLC) | >98% | High purity suitable for research use |

Research Findings and Notes

- The use of a mixed reagent system (ClSO3H and SO2Cl2) improves the chlorosulfonylation efficiency compared to ClSO3H alone, as it reduces excessive consumption of reagents and side reactions.

- Temperature control is critical; low temperatures (0–10 °C) prevent decomposition and side reactions, while moderate warming (up to 45 °C) completes the reaction.

- The reaction is typically carried out under inert atmosphere to avoid moisture, which can hydrolyze sulfonyl chlorides.

- Purification is commonly achieved by extraction and recrystallization or chromatographic techniques to attain high purity.

- Although direct preparation methods for this compound are sparse, analogous sulfonyl chloride preparations on related heterocycles provide a reliable framework.

Q & A

Q. How can researchers optimize the synthesis of Decahydroquinoline-1-sulfonyl chloride to achieve high yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, and molar ratios of reactants). For example, chlorosulfonation of decahydroquinoline typically involves controlled addition of chlorosulfonic acid under anhydrous conditions. Monitor reaction progress via TLC or HPLC, and purify the product using column chromatography (silica gel with gradient elution) or recrystallization in non-polar solvents. Confirm purity via H/C NMR, IR spectroscopy, and mass spectrometry. Note that residual moisture or acidic impurities can hydrolyze the sulfonyl chloride group, necessitating rigorous drying protocols .

Q. What analytical techniques are most effective for characterizing this compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound at controlled temperatures (e.g., -20°C, 4°C, 25°C) and humidity levels. Periodically sample and analyze degradation products using HPLC coupled with UV/Vis detection (e.g., monitoring absorbance at 210–260 nm for sulfonyl groups). Quantify hydrolyzed byproducts (e.g., sulfonic acids) via ion-pair chromatography with sodium alkylsulfonates as mobile-phase additives . Statistical analysis (e.g., Arrhenius modeling) can predict shelf-life under standard lab conditions.

Advanced Research Questions

Q. How can computational chemistry elucidate the reaction pathways of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can map potential energy surfaces for sulfonylation reactions. Compare activation energies of competing pathways (e.g., S1 vs. S2 mechanisms) and validate predictions experimentally via kinetic isotope effects or stereochemical studies. Solvent effects can be modeled using polarizable continuum models (PCM). Collaborative cross-validation between computational and experimental teams is critical to resolve discrepancies .

Q. What strategies address contradictions in reported catalytic activity when using this compound as a sulfonylation agent?

- Methodological Answer : Contradictions often arise from unaccounted variables (e.g., trace metal impurities, solvent basicity). Design a fractional factorial experiment to isolate key factors. For example:

- Variables : Solvent (DMF vs. THF), base (pyridine vs. EtN), temperature.

- Response metrics : Yield, byproduct ratio (HPLC), reaction time.

Use ANOVA to identify significant interactions. If mechanistic ambiguity persists, employ O isotopic labeling or in situ FTIR to track intermediate formation .

Q. How can researchers design a protocol to study the compound’s reactivity in multi-step organic syntheses (e.g., peptide coupling or polymer functionalization)?

- Methodological Answer : Develop a modular reaction system with real-time monitoring. For example:

- Step 1 : Sulfonylation of a model amine (e.g., benzylamine) under inert atmosphere.

- Step 2 : Quench aliquots at timed intervals for LC-MS analysis to track intermediates.

- Step 3 : Scale-up successful conditions and characterize products via 2D NMR (e.g., HSQC, HMBC) to confirm regioselectivity. Document deviations from expected outcomes in a structured format (e.g., hypothesis, data, revised hypothesis) to align with scientific writing standards .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in spectroscopic data (e.g., unexpected 1^11H NMR shifts) for this compound derivatives?

- Methodological Answer : Contradictions may arise from conformational flexibility or solvent-induced shifts. Perform variable-temperature NMR to assess dynamic effects. Compare experimental data with computed NMR chemical shifts (using software like Gaussian or ADF). If crystal structures are available, overlay DFT-optimized geometries with X-ray data to identify steric or electronic influences. Cross-reference findings with analogous sulfonyl chloride systems in peer-reviewed databases .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound in moisture-sensitive reactions?

- Methodological Answer : Use Schlenk-line techniques or gloveboxes for anhydrous conditions. Pre-dry glassware at 120°C and store under nitrogen. Equip reactions with moisture traps (e.g., CaCl tubes). Conduct hazard assessments using SDS data (e.g., hydrolysis toxicity) and implement engineering controls (fume hoods, blast shields) during scale-up. Document near-miss incidents to refine protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.